N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide is a synthetic amide derivative characterized by a pent-4-enamide backbone substituted with a 2-methoxy-2-(3-methoxyphenyl)ethyl group. This structure combines a conjugated enamide system with dual methoxy substituents, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-5-9-15(17)16-11-14(19-3)12-7-6-8-13(10-12)18-2/h4,6-8,10,14H,1,5,9,11H2,2-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFGJMFGRGGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide typically involves the reaction of 3-methoxyphenethylamine with pent-4-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues
a) 2-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzene-1-sulfonamide (BG15151)
- Structure : Shares the 2-methoxy-2-(3-methoxyphenyl)ethyl backbone but replaces the pent-4-enamide with a bromobenzenesulfonamide group.
- Key Differences :
- The sulfonamide moiety in BG15151 may enhance hydrogen-bonding capacity compared to the enamide group.
- The bromine atom increases molecular weight and lipophilicity (ClogP ≈ 3.5 vs. ~2.8 for the target compound).
- Synthesis : Prepared via nucleophilic substitution, similar to methods in .
b) 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide
- Structure : Features a prop-2-enamide chain and dual 4-hydroxy-3-methoxyphenyl groups () .
- Conjugated enamide system may enhance π-π stacking interactions in biological targets.
c) N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide (4a)
- Structure : Simpler acetamide derivative with a single methoxyphenyl group () .
- Key Differences :
- Lack of the pent-4-enamide double bond reduces conformational rigidity.
- Lower molecular weight (237 g/mol vs. ~305 g/mol for the target compound).
Physicochemical Properties
Notes:
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a unique structure that contributes to its biological activity. The presence of methoxy groups enhances lipophilicity, potentially affecting its absorption and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 251.31 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM after 48 hours of treatment
- Mechanism : Induction of mitochondrial dysfunction leading to caspase activation.
Anti-inflammatory Effects
In addition to anticancer activity, the compound has shown promise in reducing inflammation. Studies using murine models have reported:
- Model : Carrageenan-induced paw edema
- Dosage : 10 mg/kg administered intraperitoneally
- Outcome : Significant reduction in edema compared to control groups.
Case Studies and Research Findings
- Study on Cancer Cell Viability
- Inflammation Model Analysis
Q & A
Q. What are common synthetic routes for preparing N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide?
A typical approach involves coupling a pent-4-enoic acid derivative with a substituted 3-methoxyphenethylamine. For example, acylation reactions using coupling agents like DCC (dicyclohexylcarbohydrazide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions are effective. Protecting groups (e.g., acetyl or benzyl) may be required for the methoxy or amine functionalities to prevent side reactions . Reagents such as 3-methoxyphenyl isocyanate (CAS 1078-82-0) or 2-(3-methoxyphenyl)ethylamine (CAS 2039-67-0) are key starting materials, as listed in chemical catalogs .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy are critical. For NMR, and chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy groups and δ 5.2–5.8 ppm for the pent-4-enamide double bond) confirm regiochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals in the aromatic and aliphatic regions . High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error.
Q. What factors influence the compound’s solubility and stability under experimental conditions?
Hydrogen bonding between the amide group and methoxy substituents affects solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-dependent: acidic conditions may hydrolyze the amide bond, while basic conditions could deprotonate the enamide. Storage at –20°C in inert atmospheres is recommended to prevent oxidation of the alkene moiety .
Advanced Research Questions
Q. How can regioselectivity challenges in the acylation step be addressed?
Regioselectivity in coupling reactions is controlled by steric and electronic factors. For example, using bulky coupling agents (e.g., HATU) or low-temperature (–40°C) conditions minimizes competing N- or O-acylation. TMSOTf (trimethylsilyl triflate) can activate carboxyl groups selectively, as demonstrated in similar amide syntheses . Monitoring reaction progress via TLC or inline IR spectroscopy ensures optimal yield.
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?
The compound’s flexible alkene and methoxy groups may lead to disordered crystal packing. High-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF tools help model disorder . Hydrogen-bonding motifs (e.g., amide–amide or amide–methoxy interactions) guide space group selection. For twinned crystals, merging datasets from multiple crystals improves refinement .
Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?
Docking studies (e.g., AutoDock Vina) using homology models of targets like TRPV1 (transient receptor potential vanilloid 1) can identify binding affinities. QSAR (quantitative structure-activity relationship) models parameterize the methoxy and enamide groups’ electronic effects, as seen in structurally related acrylamide antagonists . MD (molecular dynamics) simulations assess conformational stability in lipid bilayers.
Q. What experimental assays are suitable for evaluating the compound’s biological activity?
- Enzyme inhibition assays : Fluorescence polarization or SPR (surface plasmon resonance) to measure binding constants (K).
- Cell-based assays : Calcium imaging in HEK293 cells transfected with ion channels (e.g., TRPV1) .
- In vivo models : Zebrafish or murine pain models for neuroactivity screening. Radioligand displacement assays using -resiniferatoxin validate target engagement .
Q. How is enantiomeric purity ensured during synthesis, and what chiral resolution methods are effective?
Chiral HPLC with amylose- or cellulose-based columns resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer. Circular dichroism (CD) spectroscopy monitors optical activity, with key Cotton effects at 220–250 nm confirming configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
